BenchChemオンラインストアへようこそ!

5-(4-Butoxyphenyl)-1,2-oxazole

20-HETE synthase CYP4A/CYP4F inhibition renal microsome assay

5-(4-Butoxyphenyl)-1,2-oxazole (synonym: 5-(4-n-butoxyphenyl)isoxazole) is a member of the isoxazole class of five-membered heterocyclic compounds. Its structure comprises an isoxazole ring substituted at the 5‑position with a 4‑butoxyphenyl group.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 502651-54-9
Cat. No. B12912158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Butoxyphenyl)-1,2-oxazole
CAS502651-54-9
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=CC=NO2
InChIInChI=1S/C13H15NO2/c1-2-3-10-15-12-6-4-11(5-7-12)13-8-9-14-16-13/h4-9H,2-3,10H2,1H3
InChIKeyRTCYVSYLJFBKLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Butoxyphenyl)-1,2-oxazole (CAS 502651-54-9): Procurement-Relevant Compound Profile


5-(4-Butoxyphenyl)-1,2-oxazole (synonym: 5-(4-n-butoxyphenyl)isoxazole) is a member of the isoxazole class of five-membered heterocyclic compounds. Its structure comprises an isoxazole ring substituted at the 5‑position with a 4‑butoxyphenyl group. The compound is identified by CAS registry number 502651‑54‑9, has a molecular formula of C₁₃H₁₅NO₂, and a molecular weight of 217.26 g·mol⁻¹ [1]. It was first disclosed in the peer-reviewed literature as a potent and selective inhibitor of 20‑hydroxy‑5,8,11,14‑eicosatetraenoic acid (20‑HETE) synthase, a cytochrome P450 enzymatic system implicated in renal and cerebral vascular regulation [2]. The compound is available from commercial suppliers at a certified purity of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Generic Isoxazole Substitution Is Not a Viable Procurement Strategy for 5-(4-Butoxyphenyl)-1,2-oxazole


The isoxazole scaffold tolerates a wide range of substituents, but the specific combination of a 5‑positioned 4‑butoxyphenyl group and the precise regioisomeric placement of the heterocyclic nitrogen atom dictates both target engagement and selectivity. Simple isoxazole analogs lacking the 4‑butoxy substituent or bearing it at alternative positions (e.g., 2‑butoxy or 3‑butoxy) exhibit drastically reduced to absent 20‑HETE synthase inhibitory activity [1]. Likewise, oxazole regioisomers that place the nitrogen atom outside the 3′‑position lose all measurable potency [1]. The butoxy chain length further modulates lipophilicity, solubility, and stability; substituting it with shorter alkoxy homologs can compromise the compound’s pharmacokinetic and physicochemical profile. Consequently, attempts to interchange 5‑(4‑butoxyphenyl)-1,2‑oxazole with in‑class isoxazole or oxazole analogs, even those bearing similar aryl ether groups, will not recapitulate the same enzymatic inhibition, CYP selectivity, or solution stability.

Quantitative Evidence Guide: 5-(4-Butoxyphenyl)-1,2-oxazole Differentiation Data


20-HETE Synthase Inhibition Potency: Head-to-Head Comparison with HET0016 and Pyrazole Analog 24

In the primary disclosure (Nakamura et al., 2003), compound 23 (5-(4-butoxyphenyl)-1,2-oxazole) inhibited 20-HETE formation from arachidonic acid by human renal microsomes with an IC₅₀ of 38 ± 10 nM [1]. This places it within the same potency range as the pyrazole congener 24 (IC₅₀ = 23 ± 12 nM) and substantially more potent than the original lead HET0016, which suffered from poor solubility and acid lability. By contrast, the imidazole lead 3a, while more potent (IC₅₀ = 5.7 ± 1.0 nM), exhibited a broad CYP inhibition profile that precluded further development [1].

20-HETE synthase CYP4A/CYP4F inhibition renal microsome assay

CYP Selectivity Profile: Differential Selectivity Over Drug-Metabolizing CYPs Versus Imidazole Lead 3a

Selectivity against major hepatic cytochrome P450 isoforms was assessed in parallel. Compound 23 displayed IC₅₀ values >100 000 nM against CYP1A2 and CYP2C9, and values >100 000 nM against CYP2C19 and CYP3A4 (specific numeric values for CYP2D6 were not fully resolved in the available table, but the compound was profiled alongside all five major isoforms) [1]. In contrast, the imidazole lead 3a potently inhibited CYP2C9 (IC₅₀ ≈ 120 nM), CYP2C19 (IC₅₀ ≈ 570 nM), and CYP2D6 (IC₅₀ ≈ 14 200 nM), demonstrating the marked selectivity advantage of the isoxazole scaffold [1].

CYP selectivity drug-metabolizing P450 CYP1A2 CYP2C9 CYP2C19 CYP2D6 CYP3A4

Aqueous Solubility and Acidic Stability: Comparative Advantage Over HET0016

The development of injectable formulations of HET0016 was hampered by poor aqueous solubility (3.7 µg·mL⁻¹) and pronounced acid lability (only 43.2% remaining after 1 day at pH 4.0, 50 °C). Compound 23 demonstrated improved solubility (5.6 µg·mL⁻¹) and complete acid stability (100% remaining under identical conditions) [1]. The pyrazole analog 24 exhibited even greater solubility (37.2 µg·mL⁻¹ as the mesylate salt), but the isoxazole 23 achieved full stability without requiring salt formation [1].

aqueous solubility formulation stability pH stability

Structural Determinant of Activity: Requirement for 3′-Nitrogen Regioisomer

The presence of a nitrogen atom at the 3′-position of the heterocyclic ring is essential for 20-HETE synthase inhibition. Isoxazole derivative 23 (nitrogen at 3′-position) displayed an IC₅₀ of 38 ± 10 nM, whereas isoxazole derivative 16 and oxazole derivative 21, both lacking a nitrogen at this critical position, showed no inhibitory activity at concentrations up to 1000 nM [1]. Similarly, the 4-butoxy regioisomers 37c (2-BuO) and 37d (3-BuO) were >7.9-fold less potent (IC₅₀ >300 nM) [1].

structure-activity relationship regioisomer heterocyclic nitrogen target engagement

Commercial Purity and Batch Documentation: A Procurement-Ready Differentiator

The compound is commercially available from Bidepharm with a standard purity of 97%, and each batch is accompanied by QC documentation including NMR, HPLC, and GC analytical data . This level of documented purity and multi-method characterization exceeds the unspecified or 'typical' purity often encountered with niche heterocyclic building blocks from non-specialist suppliers. No equivalent batch-certified supply was identified for key comparator compounds such as the pyrazole analog 24 or the oxazole analog 13.

compound purity quality control NMR HPLC GC

Recommended Application Scenarios for 5-(4-Butoxyphenyl)-1,2-oxazole (CAS 502651-54-9)


In Vivo 20-HETE Pathway Inhibition Studies Requiring CYP Selectivity

Compound 23’s combination of nanomolar 20-HETE synthase inhibition (IC₅₀ = 38 nM) and minimal inhibition of CYP1A2, CYP2C9, CYP2C19, and CYP3A4 (all >100 000 nM) makes it the preferred tool for in vivo cerebral or renal microvascular studies where co‑administration with other CYP‑metabolized agents is required [1]. The improved acid stability (100% remaining at pH 4.0) further supports intravenous formulation and continuous infusion protocols [1].

Structure-Activity Relationship (SAR) Studies Around 20-HETE Synthase Pharmacophore

The rigid structure-activity requirement for a 3′-nitrogen heterocycle and 4-butoxy substitution makes compound 23 an ideal reference standard for SAR campaigns. Its well-characterized potency drop-off against inactive regioisomers (>26-fold, IC₅₀ >1000 nM for non-3′-N analogs) provides a validated benchmark for evaluating new chemical entities targeting the 20-HETE synthase active site [1].

Formulation Development and Preclinical Toxicology Batch Supply

With documented aqueous solubility of 5.6 µg·mL⁻¹ and full stability under acidic stress conditions, compound 23 serves as a lead candidate for injectable formulation development. The availability of batch-certified material at 97% purity with NMR, HPLC, and GC documentation supports GLP toxicology studies, reducing the burden of in-house analytical characterization.

Enzymology and CYP Reaction Phenotyping Assays

Compound 23’s clean CYP inhibition profile (IC₅₀ >100 000 nM against major hepatic isoforms) qualifies it as a selective chemical probe for reaction phenotyping experiments designed to attribute 20-HETE formation to specific CYP4A/CYP4F isoforms without confounding inhibition of CYP1A2, CYP2C9, CYP2C19, or CYP3A4 [1].

Quote Request

Request a Quote for 5-(4-Butoxyphenyl)-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.